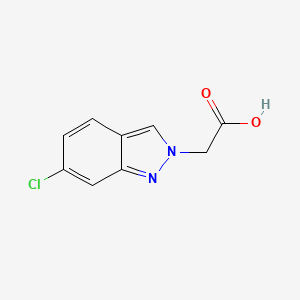

2-(6-Chloro-2H-indazol-2-YL)acetic acid

Description

Contextualization of the Indazole Heterocyclic Scaffold in Drug Discovery and Development

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is due to its presence in a wide array of biologically active compounds, including several FDA-approved drugs. nih.gov The versatility of the indazole nucleus allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Indazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, anti-HIV, antiarrhythmic, and antifungal agents. nih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form is a key characteristic, though both isomers are explored in drug development. nih.gov The ability of the indazole structure to serve as a bioisostere for other aromatic systems, such as indole (B1671886) or benzimidazole, further enhances its utility in drug design. acs.org

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Pazopanib | Oncology | Tyrosine Kinase Inhibitor |

| Axitinib | Oncology | Tyrosine Kinase Inhibitor |

| Niraparib | Oncology | PARP Inhibitor |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

| Granisetron | Antiemetic | 5-HT3 Receptor Antagonist |

This table contains a selection of drugs with an indazole core to illustrate the scaffold's therapeutic relevance.

Significance of Acetic Acid Derivatives as Pharmacologically Active Moieties

Acetic acid and its derivatives are fundamental building blocks in medicinal chemistry, frequently incorporated into larger molecules to enhance their pharmacological profiles. The carboxylic acid group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. chemimpex.com Furthermore, the acetic acid moiety can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.

Numerous non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of acetic acid, highlighting the moiety's role in modulating inflammatory pathways. acs.org In addition to their anti-inflammatory effects, acetic acid derivatives have been investigated for a range of other biological activities, including anticancer and antimicrobial properties. nih.govnih.gov

Rationale for Academic Investigation into 2-(6-Chloro-2H-indazol-2-YL)acetic acid

The academic interest in this compound stems from a rational drug design approach that combines the favorable properties of its constituent parts. The core hypothesis is that the fusion of the privileged indazole scaffold with the pharmacologically active acetic acid moiety could result in a molecule with enhanced or novel biological activity.

Overview of Current Academic Research Trajectories for the Indazole Acetic Acid Class

Current research into the indazole acetic acid class of compounds is multifaceted, exploring a range of potential therapeutic applications. A significant focus of this research is on the development of novel anticancer and anti-inflammatory agents.

Synthetic chemists are actively developing new and efficient methods for the preparation of indazole acetic acid derivatives. These efforts aim to create libraries of structurally diverse compounds that can be screened for biological activity against various targets. The development of one-pot, multi-component reactions is a notable trend, as it allows for the rapid and efficient generation of these complex molecules. organic-chemistry.org

In the realm of biological evaluation, researchers are investigating the effects of these compounds on various cellular pathways implicated in disease. For instance, studies are exploring the potential of indazole derivatives to inhibit protein kinases, which are often dysregulated in cancer. nih.gov Similarly, the anti-inflammatory properties of these compounds are being assessed through their ability to modulate the production of inflammatory mediators. nih.gov Structure-activity relationship (SAR) studies are also a critical component of this research, as they provide valuable insights into how different substituents on the indazole ring and the acetic acid side chain influence biological activity. nih.govacs.org

Properties

Molecular Formula |

C9H7ClN2O2 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

2-(6-chloroindazol-2-yl)acetic acid |

InChI |

InChI=1S/C9H7ClN2O2/c10-7-2-1-6-4-12(5-9(13)14)11-8(6)3-7/h1-4H,5H2,(H,13,14) |

InChI Key |

CVWGFTWZQSIXKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1Cl)CC(=O)O |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization of 2 6 Chloro 2h Indazol 2 Yl Acetic Acid Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's connectivity and stereochemistry can be constructed.

In the ¹H NMR spectra of 2-aryl-2H-indazole analogs, the protons on the indazole ring system and the substituent groups exhibit characteristic chemical shifts. For instance, in 2-(3-methoxyphenyl)-2H-indazole, the indazole proton H-3 appears as a singlet at a downfield chemical shift of δ 8.32 ppm. rsc.org The other aromatic protons of the indazole and the phenyl ring resonate in the multiplet region between δ 6.88 and δ 7.79 ppm. The methoxy (B1213986) group protons present a sharp singlet at δ 3.84 ppm. rsc.org

For another analog, 7-chloro-2-phenyl-2H-indazole, the H-3 proton is similarly observed as a singlet at δ 8.37 ppm. rsc.org The protons of the phenyl group and the chlorinated indazole core appear as multiplets in the range of δ 6.96 to δ 7.87 ppm. rsc.org This consistent downfield shift of the H-3 proton is a diagnostic feature for the 2-substituted indazole scaffold.

A summary of characteristic ¹H NMR chemical shifts for representative 2-aryl-2H-indazole analogs is presented below.

| Compound | Solvent | H-3 (s) | Aromatic Protons (m) | Other Protons |

| 2-(3-methoxyphenyl)-2H-indazole rsc.org | CDCl₃ | 8.32 ppm | 6.88-7.79 ppm | 3.84 ppm (s, OCH₃) |

| 7-chloro-2-phenyl-2H-indazole rsc.org | CDCl₃ | 8.37 ppm | 6.96-7.87 ppm | - |

| 2-(3-bromophenyl)-2H-indazole rsc.org | CDCl₃ | 8.35 ppm | 7.09-8.11 ppm | - |

| 2-(4-chlorophenyl)-2H-indazole nih.gov | CDCl₃ | 8.37 ppm | 7.12-7.87 ppm | - |

s = singlet, m = multiplet

The ¹³C NMR spectra provide complementary information, revealing the carbon framework of the molecules. In 2-aryl-2H-indazole analogs, the carbon atoms of the indazole ring typically resonate between δ 117 and δ 150 ppm. For 2-(3-methoxyphenyl)-2H-indazole, the carbon atoms of the indazole and phenyl rings appear in the δ 106.8 to 149.7 ppm range, with the methoxy carbon at δ 55.6 ppm. rsc.org

Similarly, for 7-chloro-2-phenyl-2H-indazole, the aromatic carbons are found between δ 119.3 and δ 147.3 ppm. rsc.org The presence of the electron-withdrawing chlorine atom influences the chemical shifts of the nearby carbon atoms.

A table summarizing the ¹³C NMR data for these analogs is provided below.

| Compound | Solvent | Aromatic Carbons | Other Carbons |

| 2-(3-methoxyphenyl)-2H-indazole rsc.org | CDCl₃ | 106.8-149.7 ppm | 55.6 ppm (OCH₃) |

| 7-chloro-2-phenyl-2H-indazole rsc.org | CDCl₃ | 119.3-147.3 ppm | - |

| 2-(3-bromophenyl)-2H-indazole rsc.org | CDCl₃ | 118.0-150.0 ppm | - |

| 2-(4-chlorophenyl)-2H-indazole nih.gov | CDCl₃ | 118.07-150.05 ppm | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. While specific HRMS data for 2-(6-chloro-2H-indazol-2-yl)acetic acid was not found, predicted data for a related compound, 2-(6-chloro-1H-indol-3-yl)acetic acid, suggests the types of ions that might be observed. uni.lu For this indole (B1671886) analog, the predicted exact mass for the protonated molecule [M+H]⁺ is 210.03163 m/z. uni.lu Other common adducts include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu

For this compound, with a molecular formula of C₉H₇ClN₂O₂, the expected monoisotopic mass is approximately 210.02470 Da. HRMS analysis would be expected to confirm this mass with high precision, and fragmentation studies would reveal characteristic losses, such as the loss of the carboxylic acid group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, several characteristic absorption bands would be anticipated. The carboxylic acid functional group would give rise to a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be observed in the 1450-1600 cm⁻¹ range.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

To date, no single-crystal X-ray diffraction data for this compound has been reported in the searched literature. However, studies on related heterocyclic systems, such as 2,6-diaziadamantane, demonstrate the power of this technique in elucidating detailed structural features, including bond distances and angles within the heterocyclic framework. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would precisely determine the planarity of the indazole ring, the conformation of the acetic acid side chain relative to the ring, and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

The three-dimensional arrangement of molecules in the solid state, governed by intermolecular interactions, is crucial for understanding the physicochemical properties of a compound. While a specific crystal structure for this compound is not publicly available, analysis of its parent compound, indazol-2-yl-acetic acid, and related substituted indazole derivatives provides significant insight into the expected crystal packing and dominant intermolecular forces.

A key X-ray diffraction study on indazol-2-yl-acetic acid revealed that its crystal structure is organized into a supramolecular architecture. nih.govnih.gov The primary interaction stabilizing this network is a distinct intermolecular hydrogen bond between the carboxylic acid hydroxyl group (O-H) and the N1 nitrogen atom of the indazole ring of an adjacent molecule (O-H···N1). nih.govnih.gov This type of hydrogen bonding is a common and powerful motif in the crystal engineering of nitrogen-containing heterocyclic compounds, often leading to the formation of well-defined chains or sheets.

The interplay between the strong O-H···N hydrogen bonds and weaker forces like π-π stacking and potential halogen bonds dictates the final crystal packing. The data from analogous structures suggest that this compound likely forms a densely packed, stable crystalline solid, with its supramolecular structure heavily influenced by these directional interactions.

Table 1: Crystallographic and Interaction Data for Analogous Indazole Derivatives

| Compound | Dominant Intermolecular Interactions | Key Structural Features | Reference |

|---|---|---|---|

| Indazol-2-yl-acetic acid | O-H···N1 Hydrogen Bonds | Forms a supramolecular architecture. | nih.govnih.gov |

| 1H-Indazole-6-carboxylic acid Coordination Polymers | Hydrogen Bonds, C–H···π, π···π Stacking | Interactions stabilize the overall crystal structures. | mdpi.com |

| 1H-Indazole-4-carboxylic acid Coordination Polymers | π···π Stacking, Hydrogen Bonds | Interactions between indazole rings stabilize 2D layers. | rsc.org |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized chemical entities. For an aromatic carboxylic acid like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, each with specific requirements.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase (RP-HPLC) mode, is a highly suitable and widely used technique for the analysis of aromatic carboxylic acids. The primary principle for analyzing acidic compounds like this compound is to suppress the ionization of the carboxylic acid group to achieve better retention and peak shape on a non-polar stationary phase. pharmaknowledgeforum.compharmaguru.co

This is accomplished by maintaining an acidic pH for the mobile phase, typically at least one to two pH units below the pKa of the analyte. sigmaaldrich.com Using a buffered aqueous mobile phase with a pH less than 4 ensures the carboxylic acid remains in its protonated, less polar form, allowing for effective retention on a C8 or C18 column. pharmaguru.co The mobile phase commonly consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. asianjpr.com Gradient elution is often employed to ensure the efficient elution of the compound and any impurities with varying polarities. Detection is typically performed using a UV detector, as the indazole ring system is strongly chromophoric. asianjpr.com Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, can also offer unique selectivity for separating aromatic acids. helixchrom.comzodiaclifesciences.com

Table 2: Typical RP-HPLC Parameters for Analysis of Aromatic Carboxylic Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | C18 or C8, 5 µm particle size | Provides a non-polar medium for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Methanol and Acidified Water (e.g., 0.1% Formic Acid or Phosphate Buffer) | Elutes the compound from the column. The acidic pH suppresses analyte ionization. |

| pH of Aqueous Phase | < 4.0 | Ensures the carboxylic acid is protonated, increasing retention and improving peak shape. pharmaknowledgeforum.compharmaguru.co |

| Elution Mode | Gradient or Isocratic | Gradient elution is used to separate compounds with a wide range of polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis or Photodiode Array (PDA) | Detects the analyte based on its UV absorbance (e.g., at 254 nm or 280 nm). |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |

Structure Activity Relationship Sar Studies of 2 6 Chloro 2h Indazol 2 Yl Acetic Acid and Analogues

General SAR Principles Governing Indole (B1671886) and Indazole Acetic Acid Derivatives

The biological activity of indole and indazole acetic acid derivatives is governed by several key structural features. The indazole ring, a bioisostere of the naturally occurring indole ring, serves as a crucial pharmacophore, while the carboxylic acid moiety provides a critical interaction point with biological targets. nih.govpnrjournal.com

The carboxylic acid functional group is a cornerstone in the design of many therapeutic agents, often playing a pivotal role in a molecule's pharmacophore. nih.gov Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate anion at physiological pH, allows for strong ionic and hydrogen bond interactions with target proteins. nih.gov However, the presence of a carboxylic acid can also present challenges, including limited membrane permeability, potential for metabolic instability (e.g., formation of reactive acyl glucuronides), and high plasma protein binding. nih.govresearchgate.net

To mitigate these drawbacks while preserving essential binding interactions, medicinal chemists frequently employ bioisosteric replacement. nih.gov Bioisosteres are functional groups or molecules that share similar physicochemical properties and produce broadly similar biological effects. drughunter.com The success of any replacement is highly context-dependent, and screening a variety of isosteres is often necessary. nih.govdrughunter.com

Common bioisosteres for the carboxylic acid group include:

Tetrazoles: 5-substituted 1H-tetrazoles are one of the most widely used non-classical bioisosteres of carboxylic acids. drughunter.com They possess comparable acidity (pKa ≈ 4.5–4.9) and can offer greater metabolic stability and lipophilicity. drughunter.comcambridgemedchemconsulting.com

Acyl Sulfonamides: These have emerged as promising alternatives to better mimic the acidity of carboxylic acids compared to simple sulfonamides, which are considerably weaker acids (pKa ≈ 9–10). drughunter.com

Hydroxamic Acids: With pKa values in the range of 8–9, hydroxamic acids are moderately acidic and are often employed for their metal-chelating properties, but can also serve as carboxylic acid surrogates. nih.gov

Other Replacements: A variety of other groups, including isoxazolols, oxadiazolinones, and even less acidic moieties like 1-hydroxypyrazoles, have been successfully used to replace carboxylic acids, sometimes leading to improved tissue permeation due to higher pKa values. cambridgemedchemconsulting.com

Table 1: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Typical pKa | Key Features |

|---|---|---|

| Carboxylic Acid | ~4.2 - 4.5 | Strong H-bonding, ionizable |

| 1H-Tetrazole | ~4.5 - 4.9 | Comparable acidity, increased lipophilicity and metabolic stability |

| Acyl Sulfonamide | Variable | Acidity can be tuned to mimic carboxylic acids |

| Hydroxamic Acid | ~8 - 9 | Moderately acidic, strong metal-chelating properties |

| 1-Hydroxypyrazole | Higher than tetrazole | Can lead to more efficient tissue permeation |

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govpnrjournal.com It is a versatile scaffold found in numerous biologically active compounds and FDA-approved drugs, demonstrating a wide range of pharmacological activities including anti-inflammatory, anticancer, and antiemetic properties. nih.govnih.gov

Indazole is often considered a bioisosteric replacement for the indole nucleus, a common motif in many natural products and synthetic pharmacophores. pnrjournal.comdiva-portal.org The key features of the indazole ring that contribute to its role as a pharmacophore include:

Tautomerism: Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole. nih.govchemicalbook.com The 1H-tautomer is generally more thermodynamically stable. nih.gov This tautomerism influences the molecule's reactivity, physical properties, and biological interactions, as the position of the nitrogen atoms and the NH hydrogen can significantly affect hydrogen bonding capabilities. nih.govnih.gov

Hydrogen Bonding: The pyrazole portion of the indazole ring contains both a pyridine-like nitrogen (a hydrogen bond acceptor) and a pyrrole-like nitrogen (a hydrogen bond donor in the 1H-tautomer), allowing for diverse interactions with biological targets. nih.gov

Aromaticity: The 10-π electron aromatic system provides a rigid scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding. nih.gov

Physicochemical Properties: Compared to indole, indazole's additional nitrogen atom can alter properties like polarity, solubility, and metabolic stability, which can be leveraged in drug design. diva-portal.org

The 2H-indazole isomer, as seen in 2-(6-Chloro-2H-indazol-2-YL)acetic acid, places the acetic acid substituent on the N2 position of the pyrazole ring. This specific linkage dictates the spatial orientation of the acidic side chain relative to the bicyclic core, which is a critical determinant of its interaction with target proteins. documentsdelivered.com

Specific SAR of Halogenated Indazole Acetic Acid Derivatives

The introduction of halogen atoms, particularly chlorine, onto the indazole ring has a profound impact on the molecule's biological activity. This is due to the modulation of electronic properties, lipophilicity, and steric profile.

The substitution of a chlorine atom at the 6-position of the indazole ring can significantly modulate a compound's biological profile. diva-portal.org The effects of such a substitution are multifaceted:

Increased Lipophilicity: The presence of a chlorine atom on an aromatic ring generally increases the molecule's lipophilicity. researchgate.netresearchgate.net This can enhance membrane permeability and facilitate passage through biological barriers to reach the target site.

Electronic Effects: Chlorine is an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. eurochlor.org This electronic perturbation can influence the acidity of the indazole N-H (in the 1H-tautomer) and the binding affinity of the heterocycle through altered electrostatic or π-stacking interactions with the target protein.

Metabolic Blocking: Placing a chlorine atom at a position susceptible to metabolic oxidation (e.g., hydroxylation) can block this metabolic pathway, thereby increasing the compound's metabolic stability and prolonging its duration of action. researchgate.net

Steric Influence: The size of the chlorine atom can provide favorable van der Waals or hydrophobic interactions within a specific binding pocket, leading to enhanced potency and selectivity. acs.org

In a study developing indazole acetic acids as inhibitors of the MTH1 enzyme, the introduction of an electron-withdrawing chlorine group at the 6-position was well-tolerated, furnishing the target compound in good yield, indicating the synthetic feasibility and stability of this substitution pattern. diva-portal.orgresearchgate.net Similarly, SAR studies of isoindolin-1-one (B1195906) derivatives as GABA-A receptor modulators showed that benzoheterocycles, including 1H-indazol-6-yl derivatives, exhibited significantly enhanced activity, likely due to augmented hydrophobic interactions of the fused ring system within the binding pocket. acs.org

Table 2: Effect of Substitution on Indazole Derivatives in Selected Studies

| Scaffold/Target | Position of Substituent | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Indazole Arylsulfonamides / CCR4 Antagonists | C6 | Small groups preferred | C6 analogues were preferred over C5 or C7 | acs.org |

| Indazole Acetic Acids / MTH1 Inhibitors | C6 | -Cl, -CF3 | Well-tolerated, good yields | diva-portal.orgresearchgate.net |

| Isoindolin-1-ones / GABA-A Receptors | 7-position (analogous to indazole 6-position) | 1H-Indazol-6-yl | Significantly enhanced activity (EC50 = 0.06 µM) | acs.org |

| Indole Acetic Acids / Plant Growth | C4 | -Cl | Stronger elongation activity than parent Indole-3-acetic acid | nih.gov |

The acetic acid side chain in this compound is attached to the indazole ring via a methylene (B1212753) (-CH2-) group. The conformational freedom of this linker is a critical factor for biological activity, as it allows the terminal carboxyl group to adopt the optimal orientation for binding to its target.

The molecular structure of the related compound, indazol-2-yl-acetic acid, has been determined by X-ray diffraction. nih.govdocumentsdelivered.com This analysis revealed a supramolecular architecture involving intermolecular hydrogen bonds between the carboxylic acid proton and the N1 atom of an adjacent molecule. nih.govdocumentsdelivered.com While this reflects a solid-state packing arrangement, it confirms the accessibility of the N1 atom for hydrogen bonding, a feature that could be relevant in receptor binding. The conformation of the acetic acid side chain relative to the plane of the indazole ring is a key determinant for positioning the carboxyl group for critical interactions.

SAR in the Context of Specific Biological Targets

The SAR of indazole acetic acids, including halogenated derivatives, has been explored for several biological targets. While specific data for this compound is limited, studies on closely related analogues provide valuable insights.

Aldose Reductase Inhibitors: A series of indazoleacetic acids were investigated as aldose reductase inhibitors for the potential treatment of diabetic complications. In this series, the indazole ring served as a replacement for an oxophthalazineacetic acid moiety. The compound 1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid (a 1H-indazole isomer) was a potent inhibitor with an IC50 of 30 nM, demonstrating that the indazole acetic acid scaffold is highly effective for this target. nih.gov This highlights the importance of the indazole core and the pendant acetic acid group for activity. nih.gov

Glucagon Receptor (GCGR) Antagonists: In the development of novel GCGR antagonists for type II diabetes, a series of indazole and indole derivatives were synthesized. nih.gov This work, based on scaffold hopping from known leads, led to potent antagonists with excellent pharmacokinetic properties. The studies underscored the utility of the indazole scaffold in designing potent and bioavailable GCGR antagonists. nih.gov

Table 3: SAR Summary for Indazole Acetic Acids and Analogues Against Specific Targets

| Target | Compound Series | Key SAR Findings | Reference |

|---|---|---|---|

| Aldose Reductase | 1H-Indazoleacetic acids with benzothiazole (B30560) side chains | The indazole acetic acid scaffold is a potent core structure (e.g., IC50 = 30 nM for compound 62 ) | nih.gov |

| Glucagon Receptor (GCGR) | Indazole/indole derivatives | Scaffold hopping to an indazole core resulted in potent antagonists with good oral bioavailability | nih.gov |

| MTH1 Enzyme | Substituted indazole acetic acids | 6-Chloro and 6-trifluoromethyl substitutions on the indazole ring were well-tolerated synthetically, indicating their potential as part of an MTH1 inhibitor pharmacophore | diva-portal.orgresearchgate.net |

| GABA-A Receptors | Isoindolin-1-ones with benzoheterocyclic substituents | A 1H-indazol-6-yl substituent led to significantly enhanced potency (EC50 = 0.06 µM), highlighting favorable interactions of the indazole ring | acs.org |

Structure-Activity Relationships for Enzyme Inhibitors

The indazole acetic acid framework has been the subject of various investigations to understand how its structural components contribute to the inhibition of several key enzymes. The following subsections detail the SAR findings for its role as an inhibitor of ectonucleotidases, acetylcholinesterase, and SAH/MTA nucleosidase.

Ectonucleotidases

While direct SAR studies on this compound as an ectonucleotidase inhibitor are not extensively documented, research on structurally related indole acetic acid sulfonate derivatives provides valuable insights. nih.govrsc.org A new class of these derivatives has demonstrated significant inhibitory activity against human ectonucleotidases, including h-ENPP1, h-ENPP3, and tissue-nonspecific alkaline phosphatase (h-TNAP), as well as ecto-5'-nucleotidase (e-5'NT or CD73). nih.govrsc.org

The core pharmacophore for these inhibitors consists of an indole ring, a carboxamide group, and a sulfonate group. nih.gov The presence of the carboxylic acid functionality is crucial for activity. Modifications to the phenyl ring of the sulfonate moiety have been shown to significantly impact potency. For instance, a biphenyl (B1667301) substitution resulted in a 57-fold increase in activity against h-ENPP1 compared to the standard inhibitor, suramin. nih.gov This suggests that the hydrophobic interactions of the biphenyl group are critical for binding.

For the this compound scaffold, it can be inferred that the acetic acid side chain is a key feature for potential ectonucleotidase inhibition. The 6-chloro substitution on the indazole ring may also play a role in modulating activity, likely through electronic and steric effects within the enzyme's active site.

Acetylcholinesterase

The development of acetylcholinesterase (AChE) inhibitors is a critical area of research, particularly for neurodegenerative diseases. While specific SAR studies for this compound as an AChE inhibitor are limited, research on other indazole and related heterocyclic derivatives provides a basis for understanding potential interactions.

Studies on tetracyclic tacrine (B349632) analogues, such as 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives, have shown that the molecular size and the presence of specific substituents are critical for AChE inhibition. nih.gov For these rigid structures, even small modifications can significantly alter inhibitory potency, suggesting a tightly constrained binding pocket. nih.gov For instance, the introduction of a fluorine atom at a specific position maintained the inhibitory activity, while larger groups were detrimental. nih.gov

For this compound, the indazole nucleus serves as the core scaffold. The 2-acetic acid side chain and the 6-chloro substituent would be the primary points of interaction within the AChE active site. The chloro group, being an electron-withdrawing group, could influence the electronic distribution of the indazole ring system and potentially form halogen bonds with amino acid residues in the active site. The acetic acid moiety could form hydrogen bonds with key residues in the catalytic or peripheral anionic site of the enzyme.

SAH/MTA Nucleosidase

A series of 5-aminoindazole (B92378) derivatives has been identified as potent inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, an important target in antimicrobial drug discovery. researchgate.netnih.gov Structure-based design has led to the development of low nanomolar inhibitors with broad-spectrum antimicrobial activity. researchgate.netnih.gov

The SAR studies revealed that the 5-aminoindazole core is a crucial scaffold for potent inhibition. researchgate.net The optimization of substituents at other positions of the indazole ring led to a significant increase in potency. Docking studies of these inhibitors within the active site of SAH/MTA nucleosidase have shown that specific interactions with amino acid residues like ASP197, PHE151, GLU172, ILE152, and MET173 are critical for binding. nih.gov

The following table summarizes the SAR findings for a series of 5-amino-1H-indazole derivatives as SAH/MTA nucleosidase inhibitors.

| Compound | R1 | R2 | R3 | IC50 (nM) |

| 1 | H | H | H | >10000 |

| 2 | H | Cl | H | 1500 |

| 3 | H | Cl | 4-chlorophenyl | 25 |

| 4 | CH3 | Cl | 4-chlorophenyl | 10 |

| 5 | H | Br | 3,4-dichlorophenyl | 5 |

SAR for Receptor Agonists or Antagonists

The versatility of the indazole scaffold extends to its ability to modulate the activity of various receptors. The following sections explore the SAR of this compound analogues as modulators of the S1P1 receptor and CCR4.

S1P1 Receptor

Studies on naphthalene-based SphK inhibitors have revealed that specific structural features can confer selectivity for SphK2 over SphK1. nih.gov For example, the removal of a hydroxyl group on a pyrrolidine (B122466) ring of an inhibitor acted as a molecular switch, inducing selective SphK2 inhibition. nih.gov This highlights the sensitivity of the S1P signaling pathway to small structural changes in modulator compounds.

For this compound, the indazole ring system could potentially mimic the sphingosine (B13886) backbone, allowing it to interact with the S1P1 receptor or SphKs. The 6-chloro substituent and the 2-acetic acid side chain would be critical for determining the binding affinity and selectivity. The carboxylic acid group could form key hydrogen bonds within the receptor's binding pocket, while the chloro-substituted indazole ring could engage in hydrophobic and/or halogen bonding interactions.

CCR4

A series of indazole arylsulfonamides has been synthesized and identified as allosteric antagonists of the human CC-chemokine receptor 4 (CCR4). nih.govnih.gov The SAR studies of this series have provided a detailed understanding of the structural requirements for potent CCR4 antagonism.

The investigations focused on substitutions at the C4, C5, C6, and C7 positions of the indazole ring, as well as modifications to the N1 and N3 substituents. nih.govnih.gov It was found that only small groups were tolerated at the C5 and C6 positions, with C6 analogues being preferred. nih.gov The presence of a 5-chlorothiophene-2-sulfonamide (B1586055) group at the N3 position was identified as the most potent substituent. nih.gov

The following table summarizes the SAR for substitutions on the indazole ring of CCR4 antagonists.

| Position | Preferred Substituent | Observation |

| C4 | Methoxy (B1213986) or Hydroxyl | More potent antagonists |

| C5 | Small groups | Limited tolerance for bulky groups |

| C6 | Small groups | Preferred over C5 and C7 substitutions |

| C7 | Small groups | Limited tolerance for bulky groups |

Computational Chemistry and in Silico Investigations of 2 6 Chloro 2h Indazol 2 Yl Acetic Acid

Quantum Chemical Modeling and Electronic Structure Analysis

Quantum chemical modeling is a fundamental approach to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Ground State Properties and Reactivity

Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic structure of many-body systems. For a molecule such as 2-(6-Chloro-2H-indazol-2-YL)acetic acid, DFT calculations would typically be employed to optimize the molecular geometry and to calculate various electronic properties. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.

While general principles of DFT are well-established, specific values for bond lengths, bond angles, and orbital energies for this compound are not available in the reviewed literature. Studies on similar molecules, such as other indazole derivatives, have utilized DFT to gain these insights. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It provides a visual representation of the charge distribution around a molecule. In an MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For this compound, one would expect negative potentials around the oxygen atoms of the carboxylic acid group and potentially the nitrogen atoms of the indazole ring, indicating these as likely sites for interaction with positive charges. However, specific MEP analysis for this compound has not been found in the literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein.

Prediction of Binding Modes and Key Interaction Residues

Molecular docking simulations could be used to predict how this compound binds within the active site of a target protein. This would involve identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand. Such information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. Research on other indazole-containing compounds has successfully used this approach to identify key binding interactions. jocpr.comnih.gov

Computational Assessment of Binding Affinities and Energies

In addition to predicting the binding pose, molecular docking programs can estimate the binding affinity or binding energy between a ligand and a target protein. This is often expressed as a docking score, which can be used to rank different compounds in a virtual screening campaign. A lower binding energy generally indicates a more stable complex and a higher binding affinity. Without specific docking studies on this compound, it is not possible to provide data on its potential binding affinities with any specific protein targets.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is another important tool in drug discovery. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors, acceptors, hydrophobic regions) that are necessary for a molecule to bind to a specific target.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that have a similar arrangement of functional groups. This process, known as virtual screening, can rapidly identify potential new lead compounds. While pharmacophore models have been developed for various targets using libraries of compounds that may include indazole derivatives, no specific pharmacophore model derived from or used to screen for this compound has been identified in the surveyed literature. molbase.comnih.gov

Preclinical Pharmacological Investigations of 2 6 Chloro 2h Indazol 2 Yl Acetic Acid and Analogs

Anticancer and Antiproliferative Potentials

Indazole derivatives are a cornerstone in the development of modern anticancer therapies, with several approved drugs and clinical candidates featuring this scaffold. nih.govnih.govmdpi.com These molecules can act through various mechanisms, including the inhibition of crucial cellular pathways like kinase signaling. nih.govnih.gov The antiproliferative activity of the indazole class underscores the potential of compounds like 2-(6-Chloro-2H-indazol-2-YL)acetic acid in oncology research.

The cytotoxic effects of indazole analogs have been evaluated across a wide panel of human cancer cell lines. For example, some 1H-indazole-3-amine derivatives have shown inhibitory activity against lung (A549), prostate (PC-3), and hepatoma (HepG-2) cancer cell lines. mdpi.com Similarly, other synthesized indazole derivatives displayed potent growth-inhibitory activity against several cancer cell lines, including NCI-H460. nih.govnih.gov

The triple-negative breast cancer cell line, MDA-MB-231, and the cervical cancer cell line, HeLa, have also been used to screen for the antiproliferative activity of heterocyclic compounds, including thiazole (B1198619) derivatives, which share some structural similarities with indazoles. researchgate.net Studies on 2-arylbenzoxazole acetic acid derivatives have demonstrated potent anti-proliferative activities against the MCF-7 breast cancer cell line and the HCT-116 colorectal carcinoma cell line. core.ac.uk The presence of an acetic acid group on the heterocyclic ring has been noted to potentially enhance cytotoxic activity. core.ac.uk Platinum(II) complexes have also been tested against MDA-MB-231, A549, and MCF-7 cell lines, showing significant cytotoxicity. nih.gov

Antimicrobial Activity Investigations

Antibacterial Spectrum and Minimum Inhibitory Concentrations

There is no specific information available in the reviewed literature detailing the antibacterial spectrum or the minimum inhibitory concentrations (MICs) for this compound against various bacterial strains.

Antifungal and Antileishmanial Efficacy

No studies were found that specifically evaluate the antifungal or antileishmanial efficacy of this compound. Research on other indazole derivatives has shown some potential in these areas, but data for this specific compound is not available. molbase.com

Anti-tubercular Activity

There is no published research on the specific anti-tubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial species.

Anti-inflammatory Properties and Mechanistic Insights

While various indazole derivatives are noted for their anti-inflammatory potential, no specific studies on the anti-inflammatory properties of this compound were identified. nih.gov

Modulation of Inflammatory Pathways and Mediators

No information is available regarding the specific effects of this compound on inflammatory pathways or its modulation of inflammatory mediators such as cytokines or cyclooxygenase (COX) enzymes.

Enzyme Inhibition and Receptor Modulation Studies

There is no specific data concerning the enzyme inhibition or receptor modulation profile of this compound.

Inhibition of Ectonucleotidases (e.g., ENPP1, CD73)

No published literature was found that investigates the inhibitory activity of this compound against ectonucleotidases such as Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) or CD73.

Acetylcholinesterase Inhibition

There is no specific information available in the reviewed literature detailing the evaluation of this compound as an inhibitor of acetylcholinesterase (AChE). While various heterocyclic compounds, including some indazole derivatives, have been investigated for AChE inhibition as a potential therapeutic strategy for neurodegenerative diseases, data for this specific compound has not been published. researchgate.netnih.govbldpharm.comresearchgate.net

Protein Kinase Inhibition

The potential of this compound as a protein kinase inhibitor has not been specifically reported in the available scientific research. The indazole scaffold is present in several approved kinase inhibitors, and numerous indazole derivatives have been synthesized and evaluated as potential anticancer agents by targeting various protein kinases. rsc.orgmdpi.comnih.gov However, studies detailing the inhibitory activity and selectivity profile of this compound against specific protein kinases are not documented.

S-Adenosyl Homocysteine/Methylthioadenosine (SAH/MTA) Nucleosidase Inhibition

There is no documented evidence of this compound being investigated as an inhibitor of S-Adenosyl Homocysteine/Methylthioadenosine (SAH/MTA) nucleosidase. This enzyme is a known target for the development of antimicrobial agents, and while various nucleoside analogs and heterocyclic compounds have been explored, specific data for this compound is absent from the current body of literature. nih.govaustinpublishinggroup.com

Antioxidant Potential Evaluation

The antioxidant potential of this compound has not been evaluated in the published scientific literature. Standard assays such as DPPH radical scavenging and ABTS assays are commonly used to determine the antioxidant capacity of chemical compounds. cymitquimica.comnih.gov While the antioxidant properties of various classes of heterocyclic compounds, including hydrazones and chalcones, have been reported, there are no such studies available for this compound. nih.govdiva-portal.org

No Publicly Available Research Details the Molecular Mechanism of Action for this compound

Following a comprehensive review of scientific literature and databases, there is currently no publicly available research detailing the molecular mechanism of action, specific molecular targets, or engagement studies for the chemical compound This compound .

Despite targeted searches for information pertaining to the identification and validation of its molecular targets, the nature of its binding sites, its influence on intracellular signaling pathways, and any potential allosteric or orthosteric regulatory mechanisms, no specific data was found. The scientific record does not appear to contain studies that would allow for a detailed and accurate discussion of these aspects of the compound's biological activity.

Therefore, it is not possible to provide an article that adheres to the requested structure and content inclusions, as the foundational research findings for each specified section and subsection are not available in the public domain. Information from structurally related but distinct compounds cannot be extrapolated to meet the requirements for scientifically accurate content focused solely on this compound.

Patent Landscape and Intellectual Property Analysis for Indazole Acetic Acid Derivatives

Overview of Patent Filings and Trends in Indazole-Based Chemical Entities

The patenting of indazole-based compounds has been robust, driven by their wide range of biological activities. researchgate.net As a heterocyclic moiety, indazole and its derivatives are foundational to numerous therapeutic agents, particularly in oncology and anti-inflammatory applications. nih.gov An analysis of patent literature reveals a consistent interest in this scaffold from pharmaceutical and biotechnology companies.

A review covering the years 2013 to 2017 identified and analyzed 42 patents for therapeutic applications of indazole derivatives, highlighting the significant and ongoing investment in this area. nih.gov The primary focus of these patents has been the development of novel agents for treating cancer, inflammatory conditions, and neurodegenerative disorders. nih.gov The versatility of the indazole ring allows for structural modifications at various positions, yielding a vast number of derivatives with distinct biological properties, which contributes to the high volume of patent filings. researchgate.net A significant portion of this patent activity is concentrated on the development of protein kinase inhibitors, a major class of targeted cancer therapies. researchgate.netnih.gov The commercial success of indazole-containing drugs, such as the kinase inhibitors Pazopanib and Axitinib, has further spurred continuous research and patenting efforts to explore new chemical space and secure intellectual property for the next generation of therapeutics. researchgate.netnih.gov

Analysis of Specific Patents Pertaining to 2-(6-Chloro-2H-indazol-2-YL)acetic acid and its Structural Analogs

While a patent specifically claiming the individual compound this compound is not prominently featured in public databases, numerous patents claim structurally related analogs, particularly those with substitutions on the indazole ring and modifications to the acetic acid moiety. These patents often utilize broad Markush structures to claim a wide range of compounds, which would likely include the specific chloro-substituted 2H-indazole acetic acid.

The intellectual property in this space generally covers the synthesis of these compounds and their use in treating diseases, most notably cancer and inflammatory conditions. For instance, patents describe methods for preparing indazole compounds useful as anti-angiogenesis agents and inhibitors of protein kinases. google.com Other patents focus on novel indazole derivatives as inhibitors of specific kinases like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which is implicated in inflammatory diseases. google.com

Below is a table of representative patents covering structural analogs and related indazole derivatives:

| Patent / Application Number | Assignee | Title | Summary of Claimed Analogs and Therapeutic Use |

| WO2006048745A1 | Not specified in snippet | Methods for preparing indazole compounds | Describes methods for preparing indazole compounds, including those with activated substituents (e.g., halides), for use as anti-angiogenesis agents and protein kinase inhibitors for cancer treatment. google.com |

| WO2017186693A1 | Not specified in snippet | Synthesis of indazoles | Relates to novel methods of preparing 2-substituted indazoles that inhibit IRAK4, intended for treating inflammatory conditions. The claims cover various substitution patterns on the indazole core. google.com |

| WO2009106982A1 | Not specified in snippet | Indazole derivatives | Covers a class of indazole compounds and their analogs that demonstrate cannabinoid (CB1) receptor binding activity, for the treatment of conditions like pain and arthritis. google.com |

| WO2022117487A1 | F. Hoffmann-La Roche AG | New indazole derivatives | Claims new indazole derivatives as selective allosteric inhibitors of EGFR mutants, for use as therapeutically active substances in cancer. google.com |

These patents collectively demonstrate a strategy of protecting not just single compounds but entire classes of related molecules defined by a common indazole scaffold, targeting a range of diseases.

Geographical Distribution and Strategic Implications of Intellectual Property Protection

The geographical distribution of patent filings for indazole derivatives indicates a strategic focus on major pharmaceutical markets worldwide. Analysis of patent families shows that innovators typically seek protection in the United States (via the USPTO), Europe (via the EPO), and key Asian markets such as Japan and China. Filing applications through the Patent Cooperation Treaty (PCT), resulting in World Intellectual Property Organization (WIPO) publications, is a common strategy to streamline the process of seeking multinational patent protection. google.comgoogle.comgoogle.comgoogle.com

This global filing strategy has several strategic implications:

Market Exclusivity: Securing patents in these key regions prevents competitors from manufacturing, marketing, or selling infringing compounds in the largest and most profitable pharmaceutical markets.

Commercialization and Partnership: A strong global patent portfolio increases the value of a chemical entity for potential licensing agreements, partnerships, or acquisition by larger pharmaceutical companies.

Enforcement: Broad geographical coverage allows patent holders to enforce their intellectual property rights against infringers on a global scale, protecting their investment in research and development.

The concentration of filings in these jurisdictions underscores the perceived commercial potential of indazole-based therapeutics and the importance of a robust, international intellectual property strategy in the pharmaceutical industry.

Emerging Patentable Inventions in Indazole Chemistry

The field of indazole chemistry continues to evolve, with several emerging areas showing significant patentable potential. These innovations move beyond simple analogs and focus on novel applications, improved synthetic methods, and more complex molecular architectures.

Novel Synthetic Methodologies: There is a growing interest in developing more efficient, scalable, and regioselective methods for synthesizing indazoles. Patents are being filed for new catalytic systems and one-pot procedures that allow for precise control over functionalization, particularly for creating specific N1- or N2-substituted isomers, which can have different biological activities. google.com

Targeting New Biological Pathways: While kinase inhibition remains a dominant area, recent patent activity shows a diversification of biological targets. This includes the development of indazole derivatives as modulators of cannabinoid receptors (CB1) for pain management google.com and as inhibitors of enzymes like IRAK4 for inflammatory diseases. google.com This expansion into new therapeutic areas opens up new avenues for patentable inventions.

Complex Scaffolds and Hybrids: Researchers are creating more complex molecules by fusing the indazole ring with other heterocyclic systems or by creating elaborate substitution patterns. These novel scaffolds can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Recent patent applications describe new fused indazole systems for inhibiting drug-resistant EGFR mutants in cancer. google.com

Isotope-Labeled Compounds: The use of isotopic labeling (e.g., with deuterium, tritium, or carbon-14) is another area of innovation. Deuteration can improve the metabolic stability of a drug, potentially leading to a better pharmacokinetic profile. Patents covering such isotopically-labeled indazole analogs represent a strategy to extend patent life or create "next-generation" versions of existing drugs. google.com

These emerging trends highlight the continued dynamism of indazole chemistry and point toward future directions for intellectual property and drug discovery.

Future Perspectives and Emerging Research Avenues for 2 6 Chloro 2h Indazol 2 Yl Acetic Acid Research

Development of Novel and Green Synthetic Methodologies

The future synthesis of 2-(6-Chloro-2H-indazol-2-YL)acetic acid and its derivatives is likely to pivot towards environmentally benign and efficient methods. Traditional multi-step syntheses are being replaced by innovative one-pot reactions and the use of sustainable materials. Research into the synthesis of the core 2H-indazole structure highlights several promising green approaches. For instance, the use of copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst in a green solvent like polyethylene (B3416737) glycol (PEG 300) has been shown to be effective for producing 2H-indazole derivatives. organic-chemistry.org Such methods are ligand-free and often involve multi-component reactions, which increase efficiency by reducing the number of steps and purification processes.

Further avenues include ultrasound-assisted synthesis, which can accelerate reaction times and increase yields, as demonstrated in the synthesis of other 2-phenyl-2H-indazole derivatives. nih.gov The development of catalytic systems, such as palladium-catalyzed regioselective synthesis, also offers a direct and operationally simple route to 2-substituted-2H-indazoles. organic-chemistry.org Applying these principles to the specific synthesis of this compound could significantly streamline its production.

| Methodology | Catalyst/Reagent | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| One-Pot, Three-Component Reaction | Copper(I) Oxide Nanoparticles (Cu₂O-NP) | Polyethylene Glycol (PEG 300) | Green solvent, ligand-free, high efficiency | organic-chemistry.org |

| Cadogan's Cyclization | Triethyl phosphite | Ultrasound-assisted, neat conditions | Improved reaction speed and yield | nih.gov |

| Direct Regioselective Synthesis | Palladium (Pd) catalyst with t-Bu₃PHBF₄ ligand | DMSO | High regioselectivity, operational simplicity | organic-chemistry.org |

| Reductive Cyclization | Tri-n-butylphosphine | Mild and efficient one-pot synthesis | Uses commercially available reagents | organic-chemistry.org |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The indazole nucleus is a versatile scaffold present in numerous pharmacologically active compounds, with applications ranging from oncology to anti-inflammatory and anti-protozoal treatments. evitachem.comnih.govnih.gov The methyl ester of this compound, for example, has been investigated for its potential anti-cancer and anti-inflammatory properties, likely acting through the modulation of enzyme activity such as protein kinases. evitachem.com The chloro-substitution on the indazole ring is known to enhance binding affinity to certain biological targets. evitachem.com

Future research should aim to systematically screen this compound and a library of its analogs against a wide array of biological targets. Based on the activities of similar structures, promising areas of exploration include:

Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors used in cancer therapy. nih.gov High-throughput screening could identify novel kinase targets for this compound in various cancers.

GABAᴀ Receptor Modulation: Recent studies have shown that derivatives containing the 1H-indazol-6-yl moiety can act as positive allosteric modulators of GABAᴀ receptors, suggesting potential applications in treating epilepsy and other neurological disorders. acs.orgacs.org

Antiprotozoal Activity: Indazole derivatives have demonstrated significant activity against protozoa like E. histolytica and G. intestinalis. nih.gov This compound could be explored as a lead for developing new treatments for parasitic diseases.

This broad screening approach, combined with mechanism-of-action studies, will be crucial for uncovering novel therapeutic uses for this chemical entity.

Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by improving efficiency, accuracy, and speed. mdpi.comnih.gov For a compound like this compound, AI can be integrated at multiple stages of the research and development pipeline. nih.gov

Target Identification and Validation: AI algorithms can analyze vast datasets from genomics, proteomics, and clinical studies to identify and validate novel biological targets for which this compound might have high affinity. nih.govpremierscience.com

Virtual Screening and Lead Optimization: ML models, such as those used for Quantitative Structure-Activity Relationship (QSAR) analysis, can predict the biological activity of virtual derivatives of the parent compound. nih.govjsr.org This allows for the in silico screening of thousands of potential molecules, prioritizing the most promising candidates for synthesis and testing.

ADME/T Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.govnih.gov

By building predictive models trained on existing data for indazole compounds, researchers can accelerate the journey from a lead compound to a viable drug candidate, reducing both time and cost. mdpi.comnih.gov

Application of Advanced Analytical Methodologies for Complex Biological Systems

Understanding the behavior of this compound in a biological environment is critical for its development. Advanced analytical techniques are indispensable for this purpose. While standard methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound, more sophisticated applications are needed for biological studies. evitachem.comnih.gov

Future research will rely heavily on techniques such as:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for pharmacokinetic studies, enabling the quantification of the compound and its metabolites in biological fluids like plasma and tissue. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, which are crucial for identifying unknown metabolites and characterizing the compound's biotransformation pathways. nih.gov

2D-NMR Spectroscopy: Techniques like ROESY can be used to elucidate the three-dimensional structure of the compound and its conformation when bound to a biological target. mdpi.com

These methods will provide a detailed picture of how the compound is absorbed, distributed, metabolized, and excreted, and how it interacts with its intended targets and off-targets within a complex biological system.

Interdisciplinary Collaborative Research Frameworks for Translational Studies

The successful translation of a promising compound like this compound from the laboratory to clinical application requires a highly collaborative, interdisciplinary approach. Siloed research is insufficient to navigate the complexities of drug development.

A future-oriented framework would involve a seamless integration of expertise from various fields:

Medicinal and Synthetic Chemists: To design and execute novel, green synthetic routes and create libraries of derivatives for screening. organic-chemistry.orgresearchgate.net

Computational Scientists: To employ AI and ML for predictive modeling, virtual screening, and data analysis, guiding the design-make-test-analyze cycle. premierscience.comjsr.org

Biologists and Pharmacologists: To conduct in vitro and in vivo assays to determine biological activity, identify targets, and elucidate mechanisms of action. nih.gov

Analytical Chemists: To develop and apply advanced analytical methods for bioanalysis, metabolite identification, and pharmacokinetic studies. mdpi.com

Such collaborative frameworks, often uniting academic institutions and pharmaceutical companies, foster innovation and are essential for accelerating the development of new therapeutic agents based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.